![molecular formula C16H15ClN2O2 B12883240 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione CAS No. 25943-52-6](/img/structure/B12883240.png)
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bicyclo[221]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is a complex organic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic framework. This is followed by a series of functional group transformations to introduce the amino and chloroquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes are streamlined to ensure the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroquinoline compounds.
科学的研究の応用
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloroquinoline moiety is known to interfere with cellular processes, making this compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic framework but lacks the quinoline and chloro groups.
7-Chloroquinoline: Contains the quinoline moiety but lacks the bicyclic structure.
8-Aminoquinoline: Similar in structure but without the bicyclic component.
Uniqueness
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is unique due to the combination of its bicyclic structure and the presence of both amino and chloroquinoline groups. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
特性
CAS番号 |
25943-52-6 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
8-(2-bicyclo[2.2.1]heptanylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-14(19-11-7-8-3-4-9(11)6-8)13-10(2-1-5-18-13)15(20)16(12)21/h1-2,5,8-9,11,19H,3-4,6-7H2 |
InChIキー |
WYYSANUGHBCVQS-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2NC3=C(C(=O)C(=O)C4=C3N=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


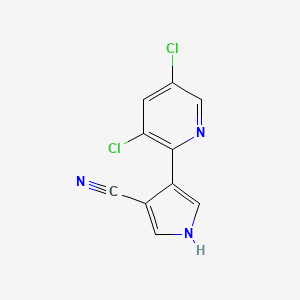

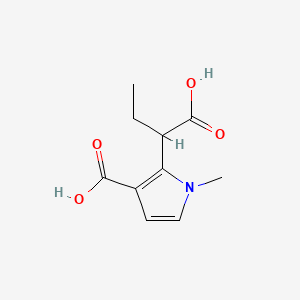
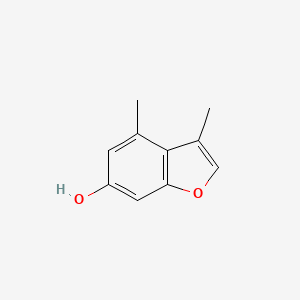
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
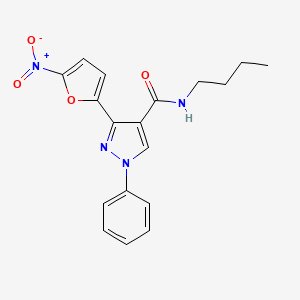
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
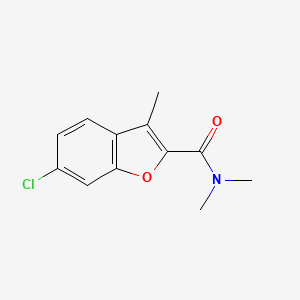
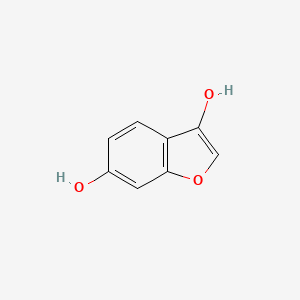
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
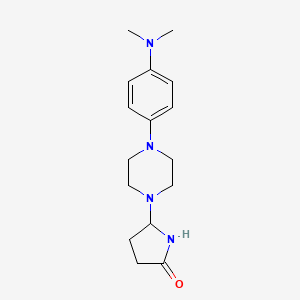
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
